molecular formula C8H5Cl2NO5 B13575406 2,5-Dichloro-6-methoxy-3-nitrobenzoicacid

2,5-Dichloro-6-methoxy-3-nitrobenzoicacid

Cat. No.: B13575406
M. Wt: 266.03 g/mol
InChI Key: BTEXZGOFCWLJMS-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is an aromatic compound with the molecular formula C8H5Cl2NO4 It is characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,5-dichloro-6-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products

    Reduction: 2,5-Dichloro-6-methoxy-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2,5-dichloro-6-methoxy-3-nitrobenzoate.

Scientific Research Applications

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methoxy groups may also influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitrobenzoic acid: Similar structure but with different substitution pattern.

    2,5-Dichloro-4-nitrobenzoic acid: Another isomer with the nitro group in a different position.

    2,5-Dichloro-6-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain reactions.

Uniqueness

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Biological Activity

2,5-Dichloro-6-methoxy-3-nitrobenzoic acid is a chemical compound that has garnered attention for its biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C7_{7}H4_{4}Cl2_{2}N2_{2}O4_{4}
  • Molecular Weight : 227.02 g/mol

1. Antimicrobial Activity

Research indicates that 2,5-dichloro-6-methoxy-3-nitrobenzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Pathogen MIC (µg/mL)
Staphylococcus aureus39
Escherichia coli50

These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

2. Anticancer Properties

The compound's potential as an anticancer agent has also been evaluated. Studies have shown that derivatives of nitrobenzoic acids can induce apoptosis in cancer cells. For example, metal complexes involving nitrobenzoic acids have demonstrated significant growth suppression in lung and colon cancer cell lines.

Complex IC50_{50} (µM) Cell Line
Complex 278.82Lung Cancer
Complex 2860Colon Cancer

The mechanisms of action include cell cycle arrest and induction of apoptosis, making this compound a promising lead in cancer therapy research .

3. Herbicidal Activity

This compound is noted for its herbicidal properties, functioning as an effective herbicide against various weed species. It acts by disrupting the growth processes of plants, which could be leveraged in agricultural applications.

The biological activity of 2,5-dichloro-6-methoxy-3-nitrobenzoic acid can be attributed to its ability to undergo enzymatic bioreduction. The nitro group in the compound is reduced to form reactive intermediates that can interact with cellular macromolecules, leading to toxicity in microbial and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitro compounds, 2,5-dichloro-6-methoxy-3-nitrobenzoic acid was found to be one of the most effective against gram-positive bacteria. The study highlighted its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer properties of metal complexes derived from this compound. The research demonstrated that these complexes not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

Properties

Molecular Formula

C8H5Cl2NO5

Molecular Weight

266.03 g/mol

IUPAC Name

2,5-dichloro-6-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H5Cl2NO5/c1-16-7-3(9)2-4(11(14)15)6(10)5(7)8(12)13/h2H,1H3,(H,12,13)

InChI Key

BTEXZGOFCWLJMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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